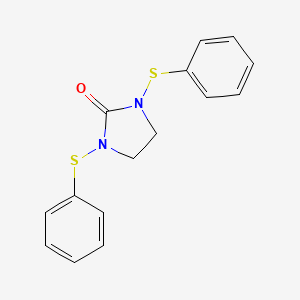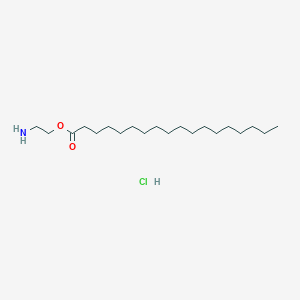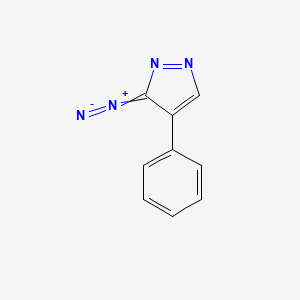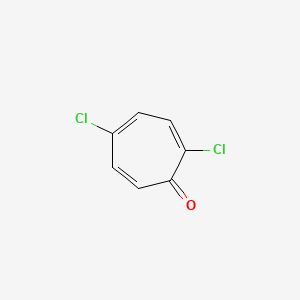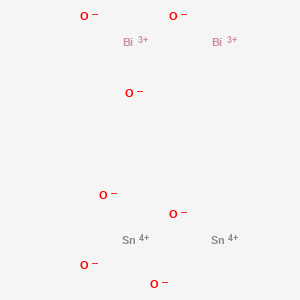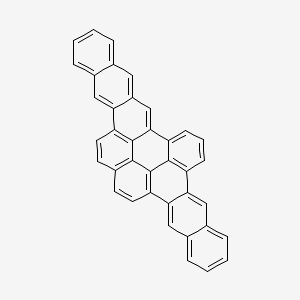![molecular formula C27H46O2 B14718711 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 21857-89-6](/img/structure/B14718711.png)
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure It belongs to the class of tetradecahydroindeno[5,4-f]chromenes, characterized by a fused ring system that includes indene and chromene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Indene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a substituted phenylpropene.
Chromene Ring Formation: The chromene ring is formed by the cyclization of a suitable phenol derivative with an aldehyde or ketone.
Fused Ring System Construction: The indene and chromene moieties are fused together through a series of cyclization and reduction reactions.
Introduction of Alkyl Substituents: The methyl and heptyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of Catalysts: Catalysts such as Lewis acids or transition metal complexes may be used to facilitate cyclization and alkylation reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride can be performed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated ring systems.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signaling pathways that are affected by the compound’s interaction with its targets, leading to biological effects such as cell death or inhibition of growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene: A closely related compound with a similar structure but differing in the degree of saturation.
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)octadecahydroindeno[5,4-f]chromene: Another related compound with additional hydrogen atoms in the ring system.
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21857-89-6 |
|---|---|
Molekularformel |
C27H46O2 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C27H46O2/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-25(4,15-14-24(28)29-23)21(22)13-17-26(20,27)5/h18-23H,7-17H2,1-6H3 |
InChI-Schlüssel |
URJJUHFNMUPCGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)O4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
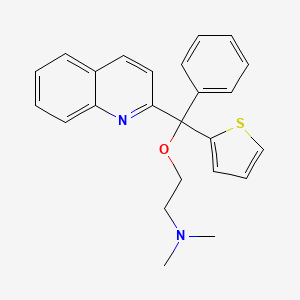
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


